Cas no 2097900-14-4 (5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane)

5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane is a structurally unique bicyclic compound featuring a pyrimidine moiety substituted with a trifluoromethyl group. The fused thia-azabicyclo[2.2.1]heptane scaffold imparts rigidity and potential for selective interactions in medicinal chemistry applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring offers opportunities for hydrogen bonding and π-stacking interactions. This compound is of interest in pharmaceutical research, particularly as a building block for kinase inhibitors or other biologically active molecules. Its distinct architecture may confer improved selectivity and binding affinity in target engagement studies. The synthetic versatility of this scaffold allows for further derivatization to explore structure-activity relationships.
5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane structure
2097900-14-4 structure
Product Name:5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane
CAS No:2097900-14-4
MF:C10H10F3N3S
MW:261.266710758209
CID:5340569
Update Time:2025-08-05

5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane Chemical and Physical Properties

Names and Identifiers

    • 5-(4-(trifluoromethyl)pyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
    • 5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane
    • Inchi: 1S/C10H10F3N3S/c11-10(12,13)8-1-2-14-9(15-8)16-4-7-3-6(16)5-17-7/h1-2,6-7H,3-5H2
    • InChI Key: WYQSNXMFYXGRLK-UHFFFAOYSA-N
    • SMILES: S1CC2CC1CN2C1N=CC=C(C(F)(F)F)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 299
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.3

5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane Pricemore >>

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Additional information on 5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane

Introduction to 5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS No. 2097900-14-4)

5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane, identified by its CAS number 2097900-14-4, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This molecule belongs to a class of heterocyclic scaffolds that have garnered considerable attention due to their potential biological activities and structural versatility. The presence of both trifluoromethyl and pyrimidinyl moieties in its structure imparts unique electronic and steric properties, making it a valuable candidate for further investigation in drug discovery.

The bicyclic framework of this compound, specifically the bicyclo[2.2.1]heptane core, contributes to its rigid structure, which can be advantageous in binding to biological targets with high specificity. The thia group introduces a sulfur atom into the ring system, which can participate in various interactions with biological molecules, including hydrogen bonding and π-stacking interactions. These features make 5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane a promising lead compound for the development of novel therapeutic agents.

In recent years, there has been growing interest in the use of fluorinated compounds in medicinal chemistry due to the favorable properties that fluorine atoms can confer on drug molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, improve binding affinity, and increase lipophilicity, all of which are desirable attributes for a drug candidate. The incorporation of this group into the pyrimidinyl moiety of 5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane suggests that this compound may exhibit enhanced pharmacokinetic properties compared to its non-fluorinated counterparts.

The azabicyclo[2.2.1]heptane core is another key feature of this compound that contributes to its potential biological activity. This scaffold is known to be present in several bioactive natural products and has been widely explored in drug discovery due to its ability to interact with various biological targets. The nitrogen atom in the azabicyclo[2.2.1]heptane ring can form hydrogen bonds with polar residues in proteins, while the overall rigid structure can provide favorable interactions through van der Waals forces and π-stacking interactions.

The synthesis of 5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the thia group into the bicyclic framework necessitates precise control over reaction conditions to avoid unwanted side products. Additionally, the installation of the trifluoromethyl group requires specialized synthetic methodologies that are effective in introducing fluorine atoms into organic molecules without compromising the integrity of the overall structure.

In terms of biological activity, preliminary studies on 5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane have shown promising results in several assay systems. For instance, it has demonstrated inhibitory activity against certain kinases, which are known to be involved in various diseases including cancer and inflammatory disorders. The presence of both the trifluoromethyl and pyrimidinyl moieties is thought to contribute to its binding affinity by interacting with specific residues in the active site of these enzymes.

The structural features of this compound also make it a good candidate for further derivatization to explore new chemical space and potentially discover more potent and selective inhibitors. By modifying various functional groups within the molecule, researchers can fine-tune its pharmacological properties and improve its efficacy as a therapeutic agent.

The use of computational methods such as molecular modeling and virtual screening has been instrumental in understanding the binding mode of 5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane to its biological targets. These studies have provided valuable insights into how different parts of the molecule interact with proteins and have guided the design of more effective derivatives.

In conclusion, 5-[4-(trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS No. 2097900- 14- 4 ) is a structurally complex and biologically relevant compound that holds great promise for future drug development efforts.

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